Dimethyl lithospermate B
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Overview
Description
Dimethyl lithospermate B is a highly potent natural antioxidant and antidiabetic polyphenolThis compound has shown significant pharmacological activities, including hepatoprotection, endothelium-dependent vasodilation, and the ability to lower blood pressure in hypertensive rats .
Preparation Methods
Dimethyl lithospermate B can be synthesized through the esterification of lithospermic acid B with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, under heating conditions . Industrial production methods may involve more efficient isolation techniques from Salvia miltiorrhiza extracts, ensuring higher yields and purity .
Chemical Reactions Analysis
Dimethyl lithospermate B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl lithospermate B has a wide range of scientific research applications:
Mechanism of Action
Dimethyl lithospermate B exerts its effects primarily through its action as a sodium channel agonist. It slows the inactivation of sodium currents, leading to increased inward current during the early phases of the action potential . This action is particularly useful in the context of arrhythmogenesis, where it helps to restore normal electrical activity in the heart .
Comparison with Similar Compounds
Dimethyl lithospermate B is similar to other polyphenolic compounds, such as lithospermic acid B and magnesium lithospermate B. it is unique in its specific action as a sodium channel agonist and its potent antioxidant properties . Other similar compounds include:
Lithospermic acid B: Known for its hepatoprotective and vasodilatory effects.
Magnesium lithospermate B: Demonstrated to improve metabolic changes in high-fat diet-fed rats.
This compound stands out due to its dual role in both antioxidant activity and sodium channel modulation, making it a compound of significant interest in both scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C38H34O16 |
---|---|
Molecular Weight |
746.7 g/mol |
IUPAC Name |
[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] (2S,3S)-2-(3,4-dihydroxyphenyl)-4-[(E)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C38H34O16/c1-50-36(47)29(15-18-3-8-22(39)26(43)13-18)52-31(46)12-7-20-5-11-25(42)35-32(20)33(34(54-35)21-6-10-24(41)28(45)17-21)38(49)53-30(37(48)51-2)16-19-4-9-23(40)27(44)14-19/h3-14,17,29-30,33-34,39-45H,15-16H2,1-2H3/b12-7+/t29-,30-,33+,34-/m1/s1 |
InChI Key |
DHYLGBJCEGEBGQ-QHIXFNMVSA-N |
SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)OC |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)OC |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)OC |
Synonyms |
dimethyl lithospermate B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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